N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide
Description
N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide is a compound with significant relevance in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound exhibits unique structural and chemical properties, making it a subject of interest for numerous studies.
Properties
IUPAC Name |
N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-22-10-7-16(19(22)15-5-3-8-20-11-15)13-23(2)18(24)14-25-17-6-4-9-21-12-17/h3-6,8-9,11-12,16,19H,7,10,13-14H2,1-2H3/t16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGSMVDKVVEFBB-LPHOPBHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CN(C)C(=O)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN(C)C(=O)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide typically involves a series of complex organic synthesis steps. The synthesis begins with the creation of the core pyrrolidine structure, followed by the introduction of the pyridine rings and the N-methyl groups. Common reagents for these steps include aldehydes, amines, and pyridine derivatives. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure the desired stereochemistry and high yields.
Industrial Production Methods
On an industrial scale, the production of this compound requires efficient and scalable processes. Continuous flow reactors and catalytic processes are often employed to enhance reaction rates and yields. Industrial methods focus on minimizing by-products and optimizing purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify specific functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to alter the compound’s oxidation state.
Substitution: Participating in nucleophilic or electrophilic substitution reactions depending on the conditions and reagents.
Common Reagents and Conditions
Oxidation reactions typically require acidic or basic conditions, depending on the desired outcome. Reduction reactions often use anhydrous solvents and low temperatures to maintain reaction specificity. Substitution reactions can occur under a wide range of conditions, often utilizing catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could result in de-methylated products. Substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable tool for synthetic chemists.
Biology
Biologically, N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide is studied for its potential interactions with biological macromolecules. It can act as a ligand for proteins or enzymes, influencing various biochemical pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers investigate its effects on cellular processes, aiming to develop new treatments for diseases. Its ability to cross biological membranes and interact with molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound finds applications in the production of specialty chemicals. Its unique reactivity makes it a key component in the synthesis of high-value products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This modulation can lead to changes in cellular processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparing N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide with other similar compounds highlights its unique features. Similar compounds include other pyrrolidine-based molecules or pyridine derivatives. the specific arrangement of functional groups and stereochemistry in this compound grants it distinct properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
